3-(1,3-Dithian-2-yl)aniline 3-(1,3-Dithian-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 50427-93-5
VCID: VC8416190
InChI: InChI=1S/C10H13NS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2
SMILES: C1CSC(SC1)C2=CC(=CC=C2)N
Molecular Formula: C10H13NS2
Molecular Weight: 211.4 g/mol

3-(1,3-Dithian-2-yl)aniline

CAS No.: 50427-93-5

Cat. No.: VC8416190

Molecular Formula: C10H13NS2

Molecular Weight: 211.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dithian-2-yl)aniline - 50427-93-5

Specification

CAS No. 50427-93-5
Molecular Formula C10H13NS2
Molecular Weight 211.4 g/mol
IUPAC Name 3-(1,3-dithian-2-yl)aniline
Standard InChI InChI=1S/C10H13NS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2
Standard InChI Key FSAJZNMDNBKITP-UHFFFAOYSA-N
SMILES C1CSC(SC1)C2=CC(=CC=C2)N
Canonical SMILES C1CSC(SC1)C2=CC(=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(1,3-Dithian-2-yl)aniline (IUPAC name: 3-(1,3-dithian-2-yl)aniline) has the molecular formula C₉H₁₁NS₂ and a molecular weight of 197.32 g/mol . The structure consists of an aniline ring (C₆H₅NH₂) substituted at the third carbon with a 1,3-dithian-2-yl group, a six-membered ring containing two sulfur atoms at positions 1 and 3 . The dithiane ring adopts a chair conformation, with the sulfur atoms in axial positions, contributing to the compound’s stereoelectronic properties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the dithiane ring. The ¹H NMR spectrum (400 MHz, CDCl₃) shows a singlet at δ 5.85 ppm corresponding to the methine proton (CH) of the dithiane ring, while aromatic protons resonate as a multiplet between δ 6.8–7.2 ppm . The ¹³C NMR spectrum confirms the presence of the dithiane carbons at δ 35.2 ppm (C-S) and δ 70.1 ppm (CH), alongside aromatic carbons at δ 115–145 ppm . Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3361 cm⁻¹ and C–S bonds at 670 cm⁻¹ .

Synthetic Methodologies

Direct Nucleophilic Substitution

A common route involves reacting 3-nitroaniline with 1,3-dithiane-2-thiol under basic conditions. The nitro group is reduced in situ to an amine, followed by nucleophilic aromatic substitution (SNAr) at the meta position. This method yields 3-(1,3-dithian-2-yl)aniline with 75–80% purity, requiring subsequent column chromatography for refinement .

Electrophilic Aromatic Substitution

Alternative approaches employ electrophilic agents such as 1,3-dithiolanium salts. For example, treating aniline with 2-chloro-1,3-dithiane in the presence of AlCl₃ facilitates electrophilic substitution at the meta position, achieving 60–65% yields . The reaction mechanism involves the generation of a dithiolanium electrophile, which attacks the electron-rich aromatic ring.

Reductive Amination

A recent advancement utilizes reductive amination of 3-(1,3-dithian-2-yl)benzaldehyde with ammonium acetate and sodium cyanoborohydride. This one-pot synthesis achieves 85% yield and high regioselectivity, bypassing the need for protecting groups .

Reactivity and Functionalization

Cross-Coupling Reactions

The dithiane group acts as a directing moiety in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids produces biaryl derivatives, which are valuable in drug discovery. The sulfur atoms stabilize the transition state, enhancing reaction efficiency .

Oxidation and Ring-Opening

Oxidation with m-chloroperbenzoic acid (mCPBA) converts the dithiane ring into a disulfoxide, which can undergo further ring-opening to yield sulfonic acid derivatives . This reactivity is exploited in the synthesis of water-soluble analogs for biomedical applications.

Applications in Materials Science

Polymer Synthesis

3-(1,3-Dithian-2-yl)aniline serves as a monomer for conductive polymers. Oxidative polymerization with ammonium persulfate yields poly(3-dithianylaniline), which exhibits enhanced thermal stability (decomposition temperature >300°C) compared to polyaniline .

Coordination Chemistry

The compound forms complexes with transition metals such as Pd(II) and Cu(I). These complexes are catalysts for C–N bond-forming reactions, demonstrating turnover numbers (TON) >1,000 in Buchwald-Hartwig aminations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator